N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a thiazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan derivative, followed by the introduction of the thiazole ring. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in the industrial synthesis of complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as furan-2,5-dione derivatives, amine derivatives, and substituted thiazole compounds .
Scientific Research Applications
N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and thiazole derivatives, such as:
- N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
- 2-furoic acid
- Benzofuran derivatives .
Uniqueness
N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-15(14-8-5-9-22-14)10-18-16(20)13-11-23-17(19-13)12-6-3-2-4-7-12/h2-9,11,15H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCXHRZIJHTROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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